(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule It features a unique structure that includes a benzothiazole moiety, a cyclohexene ring, and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Catalysts: p-Toluenesulfonic acid, palladium on carbon .Major Products
Scientific Research Applications
(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one: is similar to other thiazolidinone derivatives and benzothiazole compounds.
Thiazolidinone derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
Properties
Molecular Formula |
C21H22N2OS3 |
---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
(5E)-3-ethyl-5-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H22N2OS3/c1-3-22-16-10-5-6-11-17(16)26-18(22)13-14-8-7-9-15(12-14)19-20(24)23(4-2)21(25)27-19/h5-6,10-13H,3-4,7-9H2,1-2H3/b18-13-,19-15+ |
InChI Key |
GNSUAPGTNIFLTB-GCRHKQRVSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C3=C/C(=C/4\C(=O)N(C(=S)S4)CC)/CCC3 |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC3=CC(=C4C(=O)N(C(=S)S4)CC)CCC3 |
Origin of Product |
United States |
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